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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395

Welcome to the technical support center for utilizing invasin in your organoid experiments.
This resource provides troubleshooting guidance and frequently asked questions to help you
successfully employ invasin, whether as a culture substrate or for mediating bacterial invasion
of organoids.

Frequently Asked Questions (FAQSs)

Q1: What is invasin and why is it used in organoid culture?

Al: Invasin is a bacterial outer membrane protein, originally identified in Yersinia species, that
facilitates bacterial entry into host cells.[1][2][3] In organoid research, a recombinant fragment
of the invasin protein is often used as a defined, cost-effective, and animal-free alternative to
complex basement membrane extracts like Matrigel®.[1][4][5][6] It promotes cell adhesion,
survival, and growth by activating specific cell surface receptors called integrins, mimicking the
natural extracellular matrix.[7][8][9]

Q2: Which integrins does invasin interact with on epithelial cells?

A2: The C-terminal domain of invasin from Yersinia pseudotuberculosis is known to bind and
activate a broad range of B1-integrins on host cells. These include a3p1, o431, a531, a631,
and aV[1.[5][8] This broad specificity allows it to support the growth of various epithelial
organoid types.[1][2]

Q3: Can | use invasin for both 2D and 3D organoid cultures?
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A3: Yes. Invasin has been successfully used as a coating for culture plates to support the
growth of 2D "organoid sheets".[4][5][6] Additionally, it has been incorporated into synthetic
hydrogels to support the long-term 3D culture of epithelial organoids.[7]

Q4: What is the primary application of invasin in the context of bacterial infection studies with
organoids?

A4: Invasin is naturally used by bacteria like Yersinia to invade intestinal epithelial cells.[5][8]
Researchers can leverage this by using invasin-expressing bacteria to study the mechanisms
of bacterial invasion, host-pathogen interactions, and the subsequent host cell response within
a physiologically relevant organoid model.[10][11]

Q5: How do I quantify bacterial invasion into organoids?

A5: The most common method is the gentamicin protection assay.[10][12][13] After incubating
the organoids with bacteria, gentamicin (an antibiotic that cannot penetrate eukaryotic cells) is
added to the culture medium to kill any extracellular bacteria.[10][12] The organoids are then
washed and lysed to release the internalized bacteria, which are then plated on agar to
determine the number of colony-forming units (CFUs).[12][13]

Troubleshooting Guide
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Issue

Potential Cause

Recommended Solution

Poor organoid attachment or
growth on invasin-coated

plates.

1. Suboptimal invasin coating
concentration. 2. Incomplete

coating of the culture surface.
3. Poor quality or degradation

of the invasin protein.

1. Titrate the invasin coating
concentration. A concentration
of 5 ug/mL has been reported
as optimal for 2D cultures of
human ileum and colon
organoids.[8] 2. Ensure the
entire surface of the well is
covered with the invasin
solution during the coating
step. 3. Use a fresh aliquot of
purified invasin protein. Verify
protein integrity via SDS-PAGE

if issues persist.

Organoids detach from the
culture surface after initial

attachment.

Insufficient integrin signaling to
maintain adhesion and

survival.

Ensure the organoid culture
medium contains all necessary
growth factors. While invasin
provides the adhesive
substrate, it does not replace
the requirement for soluble

growth factors.[4][5]

Invasin-functionalized
hydrogels for 3D culture are

gelling prematurely.

The concentration of invasin is
too high, affecting the physical
properties of the hydrogel.

Reduce the invasin
concentration. A study using a
polyisocyanide (PIC) hydrogel
noted that a concentration of
35 uM caused premature

gelation.[7]

Poor organoid formation in 3D
invasin-functionalized

hydrogels.

The concentration of invasin is
too low to provide sufficient
ligand density for integrin

clustering and signaling.

Increase the invasin
concentration. A range of 20-
25 uM was found to be optimal
for intestinal organoid
formation in a PIC-invasin
hydrogel.[7] A concentration of
10 uM was found to be

insufficient.[7]
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High variability in bacterial
invasion efficiency between

experiments.

1. Inconsistent bacterial

multiplicity of infection (MOI).

2. Variation in the health and
maturity of the organoids. 3.
Incomplete removal of

extracellular bacteria.

1. Carefully normalize the
bacterial culture OD600 and
calculate the required volume
for the desired MOI for each
experiment. 2. Use organoids
from the same passage and at
a consistent stage of
development (e.g., 6-7 days
post-passaging). 3. Ensure
thorough washing steps before
and after gentamicin
treatment. Consider optimizing
the gentamicin concentration
and incubation time for your
specific bacterial strain and
organoid model.[12][14]

Low or no bacterial invasion
despite using an invasin-

expressing strain.

The apical surface of the
organoid epithelium is not

accessible to the bacteria.

For luminal infection, bacteria
must be microinjected into the
organoid.[15] Alternatively,
organoids can be dissociated
into single cells and cultured
as 2D monolayers, which
provides direct access to the

apical surface.[14][15]

Quantitative Data Summary

Table 1: Optimal Invasin Concentrations for Organoid Culture
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. Optimal
. Organism/O .
Culture Matrix/Subs . Invasin
rganoid . Outcome Reference
Type trate Concentrati
Type
on
5 pg/mL (of Optimal cell
2D Coated Human lleum ]
Inv497 adhesionand  [8]
Monolayer Culture Plate & Colon _ ,
protein) expansion
Efficient
PIC-Invasin formation of
3D Culture Human lleum  20-25 uM ) [7]
Hydrogel cystic
organoids
Insufficient
PIC-Invasin stimulation
3D Culture Human lleum 10 uM ) [7]
Hydrogel for organoid
formation
) Premature
PIC-Invasin
3D Culture Human lleum 35 uM hydrogel [7]
Hydrogel ]
gelation

Experimental Protocols
Protocol 1: Coating Culture Plates with Invasin for 2D
Organoid Culture

This protocol is adapted from methods described for the culture of 2D "organoid sheets."[8]

o Preparation: Dilute the purified recombinant invasin fragment (e.g., Y. pseudotuberculosis
Inv497) to a final concentration of 5 pug/mL in sterile phosphate-buffered saline (PBS).

o Coating: Add a sufficient volume of the diluted invasin solution to cover the entire surface of
the desired culture wells (e.g., 250 pL for a 24-well plate).

 Incubation: Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
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e Washing: Aspirate the invasin solution and wash the wells twice with sterile PBS to remove
any unbound protein.

o Seeding: The coated wells are now ready for seeding with dissociated organoid single cells
in the appropriate organoid growth medium.

Protocol 2: Gentamicin Protection Assay to Quantify
Bacterial Invasion of Organoids

This protocol provides a general framework for assessing bacterial invasion. Optimization of
incubation times and MOI is recommended.[10][12][13][14]

¢ Organoid Preparation: Culture organoids in Matrigel® domes until they reach a mature state
(typically 6-7 days post-passaging).

o Bacterial Preparation: Grow the invasin-expressing bacterial strain to the mid-logarithmic
phase in an appropriate broth. Pellet the bacteria by centrifugation, wash with PBS, and
resuspend in organoid culture medium without antibiotics to the desired multiplicity of
infection (MOI).

¢ Infection:

o Microinjection Method: Using a microinjection setup, inject a small volume (1-2 nL) of the
bacterial suspension into the lumen of individual organoids.

o Co-culture Method (for monolayers): For 2D organoid-derived monolayers, replace the
existing medium with the bacterial suspension.

 Incubation: Incubate the infected organoids for a defined period (e.g., 1-3 hours) at 37°C to
allow for bacterial invasion.

e Gentamicin Treatment: Aspirate the medium containing bacteria and wash the organoids
three times with sterile PBS to remove non-adherent bacteria. Add fresh organoid medium
containing a high concentration of gentamicin (e.g., 100-500 pg/mL) and incubate for 1 hour
at 37°C to kill all extracellular bacteria.[10][12]

e Lysis and Plating:
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o Wash the organoids three times with sterile PBS to remove the gentamicin.

o Lyse the organoids by adding a solution of 1% Triton X-100 in PBS and incubating for 10-
15 minutes.[10] Pipette vigorously to ensure complete lysis.

o Perform serial dilutions of the lysate in sterile PBS.

o Plate the dilutions onto appropriate agar plates (e.g., LB agar) and incubate overnight at
37°C.

e Quantification: Count the colonies on the plates to determine the number of colony-forming

units (CFU) per organoid (or per well for monolayers), representing the number of viable
intracellular bacteria.

Visualizations
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Experimental Workflow: Optimizing Invasin Concentration

Prepare serial dilutions of
invasin coating solution
(e.g., 1,5, 10, 20 pg/mL)
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organoids to single cells

/
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plate with different
invasin concentrations

'

Seed equal numbers of
organoid cells into each well

:

Incubate for 24-72 hours

Anvsis

Assess cell attachment and
viability (e.g., microscopy,
CellTiter-Glo®)

:

Determine optimal invasin
concentration for attachment
and growth
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Caption: Workflow for determining the optimal invasin coating concentration.
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Caption: Invasin binding to B1-integrins activates downstream signaling.
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Troubleshooting Logic: Poor Organoid Growth
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Poor Organoid Growth
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3D culture?
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Did the hydrogel
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gelation Yes
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concentration (Optimal ~5 pg/mL). composition in media. N
Reduce concentration. Increase to 20-25 pM.
Ensure complete well coverage. Check for cell detachment.

Click to download full resolution via product page

Caption: Decision tree for troubleshooting poor organoid growth.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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